Azetidin-1-yl(2-bromo-3-methylphenyl)methanone
Description
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-2-5-9(10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVDQWMSLRBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
Azetidine moiety : Typically derived from protected azetidine precursors such as t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
-
2-Bromo-3-methylbenzoyl group : Synthesized via bromination and methylation of benzoic acid derivatives, followed by activation as an acyl chloride or Weinreb amide.
Coupling these fragments is achieved through nucleophilic acyl substitution or amidation, often requiring activation of the carbonyl group.
Detailed Preparation Methods
Synthesis of 2-Bromo-3-methylbenzoyl Chloride
Preparation of Azetidine Nucleophile
-
Deprotection : t-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is treated with 4 M HCl in dioxane (0°C, 2 h) to remove the Boc group, yielding azetidin-3-ol hydrochloride.
-
Neutralization : The hydrochloride is suspended in tetrahydrofuran (THF) and neutralized with triethylamine (TEA) to generate free azetidine.
Coupling Reaction
Synthesis of 2-Bromo-3-methylbenzaldehyde
Formation of Azetidine-MgBr Complex
Nucleophilic Addition
-
Reaction : The Grignard reagent is added to 2-bromo-3-methylbenzaldehyde (−78°C, 1 h), followed by oxidation of the secondary alcohol intermediate (CrO₃, H₂SO₄) to yield the ketone.
Yield : ~45% (after column chromatography).
Optimization and Challenges
Solvent and Temperature Effects
-
THF vs. DCM : THF enhances solubility of azetidine intermediates but may require lower temperatures (−40°C) to suppress side reactions.
-
Side reactions : Over-bromination of the aromatic ring is mitigated by controlled addition of Br₂ and low temperatures.
Analytical Characterization
Chemical Reactions Analysis
Azetidin-1-yl(2-bromo-3-methylphenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amide derivative.
Scientific Research Applications
Antibacterial Activity
Azetidinone derivatives, including azetidin-1-yl(2-bromo-3-methylphenyl)methanone, have been linked to antibacterial properties. The azetidinone ring structure is a common feature in several classes of antibiotics, such as penems and cephalosporins, which are critical in treating bacterial infections. Research indicates that compounds with azetidinone structures exhibit significant activity against various bacterial strains, making them valuable in antibiotic development .
Anticancer Properties
Recent studies have shown that azetidinone derivatives can inhibit the proliferation of cancer cells. For instance, certain azetidinone compounds have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations . The mechanism often involves the induction of apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer agents.
Antiviral Activity
The compound has also been explored for its antiviral properties. Azetidinone derivatives have shown potential as non-nucleoside antiviral agents, which could be effective against various viral infections. Their structural versatility allows for modifications that enhance their efficacy and selectivity against viral targets .
Aza-Michael Addition Reaction
One of the key synthetic routes for creating azetidinone derivatives involves the aza-Michael addition reaction. This process allows for the construction of C–N bonds and the introduction of functional groups that can enhance biological activity. The mild reaction conditions associated with this method facilitate the synthesis of complex molecules, making it a valuable tool in medicinal chemistry .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of azetidinone derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the azetidine ring can significantly affect their biological activities, including antibacterial and anticancer effects. SAR studies help identify the most effective modifications that enhance therapeutic efficacy while minimizing side effects .
Synthesis and Evaluation of Anticancer Activity
A study conducted by Fuselier et al. evaluated a series of 1,4-diarylazetidinones for their anticancer activity against human breast carcinoma cells. Compounds with specific aryl substitutions exhibited potent inhibitory effects on cell proliferation, highlighting the potential of azetidinone derivatives as anticancer agents .
Development of Antiviral Agents
Research has focused on synthesizing azetidinone-based compounds as potential antiviral agents. These studies involve evaluating their efficacy against viral targets and understanding their mechanisms of action at a molecular level, paving the way for new antiviral therapies .
Data Tables
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-bromo-3-methylphenyl)methanone involves its interaction with biological targets, which may include enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is being explored for its therapeutic potential in various diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The 2-bromo-3-methylphenyl group in the target compound likely enhances steric bulk and lipophilicity compared to simpler analogs (e.g., 4-hexylphenyl). Bromine’s electron-withdrawing nature may influence reactivity in cross-coupling reactions .
- Thermal Stability: Compounds like di(1H-tetrazol-5-yl)methanone oxime exhibit high thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding, a feature absent in the target compound, suggesting lower thermal resilience .
Key Observations :
- Enzyme Inhibition : The azetidine ring in MAGL inhibitors facilitates interactions with hydrophobic enzyme pockets. The target compound’s bromine and methyl groups may similarly enhance binding specificity, though direct evidence is lacking.
- Pharmacokinetics: Spiro-azetidine systems (e.g., AZD1979) demonstrate superior metabolic stability compared to non-spiro analogs, suggesting structural modifications to the azetidine ring could optimize the target compound’s properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Azetidin-1-yl(2-bromo-3-methylphenyl)methanone, and what factors critically influence reaction efficiency?
- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with brominated aromatic ketones. Key steps include:
- Cross-coupling reactions : Suzuki-Miyaura coupling for introducing bromoaryl groups, using palladium catalysts (e.g., Pd(PPh3)4) and optimized temperatures (60–80°C) .
- Cyclization : Formation of the azetidine ring via nucleophilic substitution, requiring anhydrous conditions and bases like NaH or K2CO3 .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%). Critical parameters include stoichiometric control of bromo-substituted precursors and inert atmosphere to prevent oxidation .
Q. Which spectroscopic methods are prioritized for structural validation of this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Azetidine ring protons resonate at δ 3.5–4.5 ppm (multiplet), while aromatic protons from the 2-bromo-3-methylphenyl group appear as distinct doublets (δ 7.2–7.8 ppm). The carbonyl (C=O) carbon is observed at ~200 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, similar methanone derivatives exhibit hydrogen-bonding networks (e.g., C=O···H-N interactions) that stabilize the lattice .
Advanced Research Questions
Q. How should researchers address discrepancies in the observed biological activity of this compound across enzyme inhibition studies?
- Methodological Answer : Contradictions may stem from:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted) or buffer conditions (pH, ionic strength). Use orthogonal assays (e.g., fluorometric vs. radiometric) to validate inhibitory potency .
- Off-target effects : Screen against related enzymes (e.g., lipases vs. proteases) to confirm selectivity.
- Structural Docking : Computational models (AutoDock Vina) can predict binding modes to active sites, explaining potency variations across isoforms .
Q. What advanced crystallographic strategies are recommended to resolve ambiguities in the solid-state structure of this compound?
- Methodological Answer :
- High-Resolution Data : Collect diffraction data at ≤1.0 Å resolution to minimize positional uncertainty. Use SHELXL for refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, O) .
- Disorder Modeling : For flexible azetidine rings, split occupancy refinement in SHELXE resolves rotational disorder .
- Hydrogen-Bond Analysis : Apply graph-set theory (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R2<sup>2</sup>(8) motifs) and validate packing stability .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) to predict bond dissociation energies (e.g., C-Br: ~65 kcal/mol) and HOMO-LUMO gaps (e.g., ~4.5 eV) .
- Solvation Models : COSMO-RS simulations assess stability in polar solvents (e.g., DMSO vs. methanol), identifying degradation pathways (e.g., hydrolysis at acidic pH) .
- Thermal Analysis : Correlate computational thermochemistry (ΔHdecomp) with experimental DSC/TGA data to predict decomposition thresholds (>200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
